2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one
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Overview
Description
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound features a cyclopentanone ring substituted with a methyl group and a 4-methylpent-4-enoyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-oxo-4-methylcyclopentane and 4-methylpent-4-enoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a simpler cyclopentenone ring.
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another related compound with a similar enone structure.
Uniqueness
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
105999-78-8 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H18O2/c1-8(2)4-7-11(13)10-6-5-9(3)12(10)14/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
JIRMGOZBILUTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1=O)C(=O)CCC(=C)C |
Origin of Product |
United States |
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